An In-depth Technical Guide on the Core Mechanism of Action of AC-90179
An In-depth Technical Guide on the Core Mechanism of Action of AC-90179
This technical guide provides a detailed overview of the mechanism of action of AC-90179, a selective serotonin 2A (5-HT2A) receptor inverse agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its in vitro and in vivo pharmacology.
Core Mechanism of Action
AC-90179 is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1][2] This primary mechanism involves not only blocking the action of agonists at this receptor but also reducing its constitutive (basal) activity. In addition to its primary target, AC-90179 also exhibits antagonist activity at the serotonin 2C (5-HT2C) receptor.[1][2] Notably, it demonstrates a favorable safety profile by lacking significant potency for the dopamine D2 and histamine H1 receptors, which are often associated with the side effects of antipsychotic medications.[1][2]
The in vivo functionality of AC-90179 has been demonstrated through its ability to block the behavioral effects induced by 5-HT2A receptor agonists and to attenuate psychosis-like behaviors in animal models.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data describing the pharmacological profile of AC-90179.
In Vitro Receptor Binding and Functional Activity
| Receptor | Assay Type | Species | Parameter | Value (nM) | Reference |
| 5-HT2A | Inverse Agonist Assay | Human | IC50 | 2.1 | [2] |
| 5-HT2A | Antagonist Assay | Human | Ki | 2.5 | [3] |
| 5-HT2C | Antagonist Assay | Human | Ki | >100 | [2] |
| D2 | Radioligand Binding | Human | Ki | >1000 | [2] |
| H1 | Radioligand Binding | Human | Ki | >1000 | [2] |
In Vivo Pharmacological Effects
| Animal Model | Assay | Effect | Route of Administration | Effective Dose Range | Reference |
| Mouse | DOI-Induced Head Twitch | Blockade | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [1] |
| Mouse | Phencyclidine-Induced Hyperactivity | Attenuation | Intraperitoneal (i.p.) | 1 - 3 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of AC-90179 for various receptors.
Methodology:
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Receptor Source: Membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT2A, 5-HT2C, D2, or H1 receptors.
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Radioligand:
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5-HT2A: [3H]ketanserin
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5-HT2C: [3H]mesulergine
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D2: [3H]spiperone
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H1: [3H]pyrilamine
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
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Incubation: Membranes, radioligand, and various concentrations of AC-90179 were incubated for 60 minutes at 25°C.
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Detection: Bound radioactivity was separated from unbound by rapid filtration through glass fiber filters and quantified by liquid scintillation counting.
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Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Inverse Agonist and Antagonist)
Objective: To determine the functional potency of AC-90179 as an inverse agonist and antagonist at the 5-HT2A receptor.
Methodology:
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Cell Line: NIH-3T3 cells stably expressing the human 5-HT2A receptor.
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Assay Principle: Receptor Selection and Amplification Technology (R-SAT) assay, which measures receptor-mediated cell growth.
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Inverse Agonist Assay:
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Cells were incubated with various concentrations of AC-90179 in the absence of an agonist.
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The reduction in constitutive receptor activity was measured as a decrease in cell proliferation.
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Antagonist Assay:
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Cells were co-incubated with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) and various concentrations of AC-90179.
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The ability of AC-90179 to block agonist-induced cell proliferation was measured.
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Data Analysis: IC50 values were determined from concentration-response curves.
DOI-Induced Head Twitch in Mice
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of AC-90179.
Methodology:
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Animals: Male C57BL/6 mice.
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Procedure:
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Mice were pre-treated with either vehicle or AC-90179 (1, 3, or 10 mg/kg, i.p.).
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30 minutes after pre-treatment, mice were administered the 5-HT2A agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) (2.5 mg/kg, i.p.).
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Immediately after DOI administration, the number of head twitches was counted for a period of 20 minutes.
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Data Analysis: The effect of AC-90179 on reducing the number of DOI-induced head twitches was compared to the vehicle-treated group.
Phencyclidine-Induced Hyperactivity in Mice
Objective: To evaluate the potential antipsychotic-like activity of AC-90179.
Methodology:
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Animals: Male Swiss-Webster mice.
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Procedure:
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Mice were placed in an open-field activity chamber to habituate for 30 minutes.
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Mice were then administered either vehicle or AC-90179 (1 or 3 mg/kg, i.p.).
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15 minutes later, mice were administered phencyclidine (PCP) (3 mg/kg, i.p.).
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Locomotor activity (distance traveled) was recorded for the next 60 minutes.
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Data Analysis: The ability of AC-90179 to attenuate PCP-induced hyperlocomotion was compared to the vehicle-PCP group.
Mandatory Visualizations
Signaling Pathway of AC-90179 at the 5-HT2A Receptor
Caption: Inverse agonist action of AC-90179 at the 5-HT2A receptor.
Experimental Workflow for DOI-Induced Head Twitch Assay
Caption: Workflow of the DOI-induced head twitch experiment.
Logical Relationship of AC-90179's Receptor Selectivity
Caption: Receptor binding profile and selectivity of AC-90179.
References
- 1. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
